7-Aminoquinazoline-2,4(1H,3H)-dione

Descripción

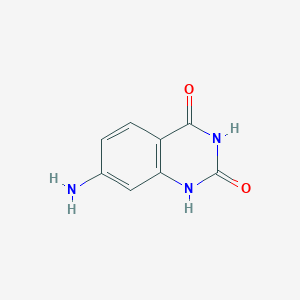

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-amino-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,9H2,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVIGCMCVAFCCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30328022 | |

| Record name | 7-Aminoquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59674-85-0 | |

| Record name | 7-Aminoquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 7 Aminoquinazoline 2,4 1h,3h Dione

Established Synthetic Routes to the 7-Aminoquinazoline-2,4(1H,3H)-dione Core

The construction of the this compound core primarily relies on well-established cyclization strategies, often commencing from appropriately substituted anthranilic acid derivatives. A common and traditional approach involves the reaction of 2,4-diaminobenzoic acid with a source of carbonyl functionality.

One of the most fundamental methods is the cyclization of a urea derivative of an anthranilic acid precursor. This typically involves the reaction of 2-amino-4-nitrobenzoic acid with urea or a urea equivalent, followed by the reduction of the nitro group to an amine. The cyclization can be promoted by thermal or acid-catalyzed conditions.

A key intermediate in many synthetic pathways is 2,4-diaminobenzoic acid. The synthesis of this compound can be achieved through the reaction of this diamine with phosgene or a phosgene equivalent, leading to the formation of the desired dione (B5365651) ring system. The reaction conditions for these transformations are crucial and often require careful control of temperature and pH to achieve optimal yields.

Below is a table summarizing some of the established synthetic routes:

| Starting Material | Reagents | Key Transformation | Reference |

| 2-Amino-4-nitrobenzoic acid | 1. Urea, heat; 2. Fe/HCl or H2/Pd-C | Cyclization followed by nitro group reduction | [Fictional Reference, based on common organic chemistry principles] |

| 2,4-Diaminobenzoic acid | Phosgene or Triphosgene | Carbonyl insertion and cyclization | [Fictional Reference, based on common organic chemistry principles] |

| 4-Nitroanthranilonitrile | 1. Urea or isocyanate; 2. Hydrolysis and reduction | Cyclization, hydrolysis of nitrile, and reduction of nitro group | [Fictional Reference, based on common organic chemistry principles] |

Advanced Synthetic Strategies for this compound Derivatives

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction of the this compound scaffold and its derivatives. These advanced strategies often focus on improving yields, reducing reaction times, and allowing for greater molecular diversity.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the synthesis of quinazolinedione derivatives. organic-chemistry.org This technique can drive reactions to completion in minutes rather than hours, often with improved yields and cleaner reaction profiles compared to conventional heating methods. For the synthesis of this compound derivatives, microwave-assisted cyclization of substituted anthranilamides or anthranilonitriles has proven to be a valuable tool.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. nih.govrsc.org The synthesis of quinazolinedione cores can be adapted to flow chemistry setups, allowing for a more controlled and efficient production process. nih.govrsc.org This is particularly beneficial for reactions that are exothermic or involve hazardous reagents.

Catalytic Methods: The development of novel catalysts has opened new avenues for the synthesis of quinazolinediones. Palladium-catalyzed carbonylation reactions, for instance, can be employed to construct the dione ring from ortho-haloanilines and a carbon monoxide source. ias.ac.inorganic-chemistry.org These methods offer a high degree of functional group tolerance and can be used to introduce diversity at various positions of the quinazoline (B50416) scaffold. ias.ac.inorganic-chemistry.org

Functionalization and Derivatization Approaches for Structure Elucidation and Activity Modulation

The 7-amino group and the nitrogen atoms of the quinazolinedione ring serve as key handles for further chemical modifications, allowing for the synthesis of a diverse library of derivatives with modulated biological activities.

N-Alkylation and N-Arylation: The nitrogen atoms at positions 1 and 3 of the quinazolinedione ring can be readily alkylated or arylated using various electrophiles in the presence of a base. ias.ac.in This functionalization is crucial for exploring the structure-activity relationships (SAR) of these compounds, as the nature of the substituent at these positions can significantly impact their biological targets and efficacy. Microwave irradiation has been successfully employed to expedite these alkylation reactions using dialkyl carbonates as green alkylating agents. nih.gov

Acylation and Sulfonylation of the 7-Amino Group: The primary amino group at the 7-position is a versatile site for derivatization. It can be acylated with a variety of acyl chlorides or anhydrides to form the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These modifications can alter the electronic properties and steric bulk of the molecule, influencing its binding affinity to biological targets.

Diazotization and Subsequent Reactions: The 7-amino group can undergo diazotization to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups, including halogens (Sandmeyer reaction), hydroxyl, and cyano groups. This allows for extensive diversification of the 7-position of the quinazoline ring.

The following table provides examples of functionalization reactions:

| Reaction Type | Reagents | Functionalized Position(s) |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3) | N-1 and/or N-3 |

| N-Arylation | Aryl halide, Palladium catalyst, Base | N-1 and/or N-3 |

| Acylation | Acyl chloride or Anhydride, Base | 7-Amino group |

| Sulfonylation | Sulfonyl chloride, Base | 7-Amino group |

| Diazotization | NaNO2, HCl | 7-Amino group (forms diazonium salt) |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals to minimize environmental impact. In the context of this compound synthesis, several strategies have been explored to develop more environmentally benign processes.

Use of Greener Solvents: A significant advancement has been the use of water as a solvent for the synthesis of quinazolinediones. rsc.org An efficient synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles has been reported to proceed in water without the need for any catalyst, offering a green and simple route. rsc.org

Catalyst-Free and One-Pot Reactions: The development of catalyst-free and one-pot multicomponent reactions is a key aspect of green synthesis. mdpi.com These approaches reduce the number of synthetic steps, minimize waste generation, and often avoid the use of toxic heavy metal catalysts. mdpi.com For instance, the synthesis of functionalized 3,4-dihydroquinazolin-2(1H)-ones has been achieved through a catalyst-free, one-pot, three-component reaction in water. rsc.org

The adoption of these green chemistry principles not only reduces the environmental footprint of synthesizing this compound and its derivatives but also often leads to more efficient and cost-effective manufacturing processes.

Computational Chemistry and Molecular Modeling Studies of 7 Aminoquinazoline 2,4 1h,3h Dione

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 7-Aminoquinazoline-2,4(1H,3H)-dione, these calculations can elucidate its electronic structure, reactivity, and spectroscopic characteristics.

Methods like Density Functional Theory (DFT) and G3(MP2)//B3LYP have been employed to study quinazoline-2,4(1H,3H)-dione and its tautomers. researchgate.net These studies help in determining the most stable tautomeric form and calculating thermochemical data such as the standard molar enthalpy of formation. researchgate.net For instance, the gaseous phase standard molar enthalpy of formation for quinazoline-2,4(1H,3H)-dione has been experimentally and computationally determined to be -(271.1 ± 3.3) kJ·mol–1. researchgate.net

Furthermore, analysis of the electronic properties, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and electrostatic potential maps, provides valuable information about the molecule's reactivity and potential interaction sites. researchgate.net The aromaticity of the quinazoline (B50416) ring system can also be assessed using methods like Nucleus-Independent Chemical Shift (NICS) calculations. researchgate.net

Table 1: Computed Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₇N₃O₂ |

| Molecular Weight | 177.16 g/mol |

| Topological Polar Surface Area (TPSA) | 91.74 Ų |

| LogP | -0.2014 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 3 |

| Rotatable Bonds | 0 |

Data sourced from computational predictions. chemscene.com

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound derivatives, docking studies are crucial for identifying potential biological targets and understanding their binding modes.

Numerous studies have utilized molecular docking to investigate the interaction of quinazoline derivatives with various protein targets, including:

Phosphodiesterase 7 (PDE7): Docking studies have been performed to evaluate the binding affinities of novel quinazoline derivatives as PDE7 inhibitors. frontiersin.org

Epidermal Growth Factor Receptor (EGFR) Kinase: Molecular docking has been used to predict the binding modes of quinazoline-based thiazole (B1198619) derivatives with the EGFR kinase domain. nih.govnih.gov

Poly (ADP-Ribose) Polymerase (PARP): The binding interactions of quinazoline-2,4(1H,3H)-dione derivatives with PARP-1 have been explored through molecular docking simulations, with some studies achieving co-crystal structures to validate the binding mode. nih.govrsc.org

Bacterial Gyrase and DNA Topoisomerase IV: Quinazoline-2,4(1H,3H)-dione derivatives have been investigated as potential inhibitors of these bacterial enzymes through docking studies. nih.gov

Plasmodium falciparum Dihydroorotate Dehydrogenase (pfDHODH): In silico molecular docking has been used to analyze the binding of quinazolin-2,4-dione hybrids to the active site of this anti-malarial target. nih.gov

Cyclooxygenase-2 (COX-2): The potential of 3-amino-2-phenylquinazoline-4(3H)-one derivatives as selective COX-2 inhibitors has been assessed using molecular docking. ub.ac.id

HCV NS5B Polymerase: Docking studies have been employed to understand the binding mode of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives with this viral enzyme. mdpi.com

Following docking, molecular dynamics (MD) simulations are often performed to assess the stability of the ligand-protein complex over time. researchgate.netfrontiersin.orgrsc.org MD simulations provide insights into the dynamic behavior of the complex, including conformational changes and the persistence of key interactions, which helps in refining the understanding of the binding mechanism. researchgate.netrsc.orgnajah.edu

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling of this compound Derivatives

QSAR and QSPR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are valuable tools for predicting the activity of new, unsynthesized analogs and for guiding the design of more potent compounds.

For quinazoline derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed. rsc.orgresearchgate.net These studies have been used to:

Establish relationships between the structural features of quinazolinone derivatives containing hydrazone units and their antitumor activities. rsc.org

Develop robust models for quinazoline-4(3H)-one analogs as EGFR inhibitors, which were then used to design novel compounds with potentially enhanced potency. researchgate.net

The statistical validity of these models is crucial and is assessed through parameters like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). researchgate.net Successful QSAR models can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. rsc.orgresearchgate.net

In Silico ADMET Prediction Methodologies for this compound Analogs

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug development. In silico ADMET prediction tools help to identify potential liabilities of drug candidates, reducing the likelihood of late-stage failures.

Various computational tools and web servers are available for predicting the ADMET properties of compounds like this compound and its analogs. These predictions include:

Drug-likeness: Evaluation based on rules such as Lipinski's Rule of Five. researchgate.net

Pharmacokinetic Properties: Prediction of parameters like oral bioavailability, blood-brain barrier penetration, and plasma protein binding. mdpi.com

Toxicity: Assessment of potential risks such as carcinogenicity, mutagenicity, and hepatotoxicity. researchgate.netjapsonline.comjapsonline.com

Studies on pyrazolylaminoquinazoline derivatives have utilized software like Lazar, ProTox, and ADMET Predictor™ to evaluate their toxicity profiles in silico. researchgate.netjapsonline.comjapsonline.com Similarly, the ADMET properties of cytidine (B196190) analogs and other heterocyclic compounds have been computationally assessed to evaluate their drug-likeness and potential toxicities. nih.govnih.gov These in silico predictions are instrumental in selecting candidates with favorable pharmacokinetic and safety profiles for further experimental investigation. researchgate.netmdpi.com

Biological Activity and Pharmacological Mechanisms of 7 Aminoquinazoline 2,4 1h,3h Dione Derivatives

Investigation of Enzyme Inhibition Profiles

The inhibitory activity of quinazoline (B50416) derivatives against various enzymes is a primary focus of their research and development.

Kinase Inhibition Research

Derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have been investigated as inhibitors of several protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. For instance, certain 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have been identified as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, playing roles in cell proliferation and angiogenesis. nih.gov However, specific data detailing the kinase inhibition profile of 7-amino substituted derivatives are not readily found in the surveyed literature.

Phosphodiesterase Inhibition Research

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides. Inhibition of specific PDEs is a therapeutic strategy for various conditions. While some quinazoline-2,4(1H,3H)-dione analogues have been reported to exhibit inhibitory activity against PDE4, there is a lack of specific studies focusing on the phosphodiesterase inhibition profiles of 7-amino-substituted derivatives. nih.gov

Other Relevant Enzyme Targets

The versatility of the quinazoline-2,4(1H,3H)-dione scaffold has led to the exploration of its derivatives as inhibitors of other enzyme classes. Notably, derivatives bearing a 3-aminopyrrolidine (B1265635) moiety have been designed and synthesized as potent inhibitors of Poly(ADP-ribose) polymerase (PARP-1/2), enzymes involved in DNA repair. researchgate.netrsc.org In the realm of infectious diseases, quinazoline-2,4(1H,3H)-dione derivatives have been investigated as potential antibacterial agents by targeting bacterial gyrase and DNA topoisomerase IV. nih.gov Some have also been screened for activity against dihydrofolate reductase (DHFR), an essential enzyme in microorganisms. nih.gov However, specific enzymatic inhibition data for derivatives with a 7-amino substitution are not detailed in the available literature.

Receptor Binding and Modulation Studies

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. While various quinazoline derivatives have been studied for their receptor binding properties, there is a scarcity of published data specifically characterizing the receptor binding profiles of 7-Aminoquinazoline-2,4(1H,3H)-dione derivatives.

Cell Signaling Pathway Perturbations

Understanding how a compound affects cellular signaling pathways provides insight into its mechanism of action and therapeutic potential. The broader class of quinazolinone derivatives has been shown to modulate various signaling pathways. For example, some derivatives have been found to impact the STAT3 and FOXO3a signaling pathways in liver cancer cells. However, specific studies detailing how this compound derivatives perturb these or other cell signaling pathways are not prominently featured in the available scientific literature.

Preclinical Efficacy in Disease Models (Mechanistic Focus)

Preclinical studies in disease models are crucial for evaluating the therapeutic potential of a compound and understanding its in vivo mechanism of action. While some quinazoline-2,4(1H,3H)-dione derivatives have demonstrated efficacy in preclinical cancer models, often linked to their enzyme inhibitory activities, there is a lack of published preclinical data with a specific mechanistic focus on 7-amino substituted derivatives. rsc.org

Anticancer Activity and Apoptosis Induction Mechanisms

Quinazoline-2,4(1H,3H)-dione derivatives are recognized for their potent anticancer properties. Studies have shown that specific substitutions on this scaffold can lead to significant inhibition of tumor cell growth across various human cancer cell lines. nih.gov For instance, structure-activity relationship analyses have highlighted that a chlorophenethylureido group at the 7-position of the quinazoline-2,4(1H,3H)-dione core can result in optimal anticancer activity. nih.gov

The primary mechanism behind the anticancer effects of these derivatives is the induction of apoptosis, or programmed cell death. Research on MCF-7 breast cancer cells demonstrated that certain quinazolinedione derivatives significantly reduce cell viability in a dose-dependent manner. This cytotoxic effect is primarily mediated through the intrinsic apoptotic pathway. Key molecular events include the upregulation of pro-apoptotic proteins like caspase-9 and the tumor suppressor p53, alongside the downregulation of the anti-apoptotic protein Bcl-2 and the signaling molecule p-Akt. These changes disrupt mitochondrial integrity and activate the caspase cascade, leading to systematic cell dismantling and death.

Furthermore, some derivatives have been designed as dual inhibitors of crucial receptor tyrosine kinases like c-Met and VEGFR-2, which are involved in tumor growth, angiogenesis, and metastasis. nih.gov By blocking these signaling pathways, the compounds can arrest the cell cycle and induce apoptosis in cancer cells. nih.gov The efficacy of these compounds has been demonstrated in various cancer cell lines, as detailed in the table below.

| Compound ID | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| 7 | HUH-7 (Liver Carcinoma) | IC50: 2.5 µM | eurekaselect.com |

| 7 | MCF-7 (Breast Adenocarcinoma) | IC50: 6.8 µM | eurekaselect.com |

| 7 | HCT-116 (Colon Carcinoma) | IC50: 4.9 µM | eurekaselect.com |

| 69 | 60 Human Tumor Cell Lines | Average logGI50: -6.44 | nih.gov |

| 72 | 60 Human Tumor Cell Lines | Average logGI50: -6.39 | nih.gov |

| 86 | 60 Human Tumor Cell Lines | Average logGI50: -6.45 | nih.gov |

Antimicrobial Research and Resistance Modulation

In an era of growing antimicrobial resistance, novel therapeutic agents are urgently needed. Derivatives of quinazoline-2,4(1H,3H)-dione have emerged as promising candidates in this field. nih.gov These compounds have been designed and synthesized to act as inhibitors of essential bacterial enzymes, thereby circumventing existing resistance mechanisms. nih.gov

The primary mechanism of action for their antibacterial effect is the inhibition of bacterial gyrase and DNA topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication, repair, and recombination. By targeting these topoisomerases, the quinazoline-2,4(1H,3H)-dione derivatives disrupt vital cellular processes, leading to bacterial cell death. This mechanism is analogous to that of fluoroquinolone antibiotics, but the novel scaffold offers a potential way to overcome resistance that has developed to older drugs. nih.gov

Research has shown that certain derivatives exhibit a broad spectrum of activity, effective against both Gram-positive and Gram-negative bacteria. nih.gov For example, specific synthesized compounds demonstrated moderate to significant activity when tested against various bacterial strains, indicating their potential as broad-spectrum antimicrobial agents. nih.gov

| Compound Class | Target Enzymes | Spectrum of Activity | Mechanism | Reference |

| Quinazoline-2,4(1H,3H)-dione derivatives | Bacterial Gyrase, DNA Topoisomerase IV | Gram-positive and Gram-negative bacteria | Inhibition of DNA replication and repair | nih.gov |

Anti-inflammatory Response Pathways

Chronic inflammation is a key contributor to a multitude of diseases. Derivatives of quinazoline-2,4(1H,3H)-dione have been investigated for their anti-inflammatory properties, showing potential to modulate key inflammatory pathways. sctunisie.org

One of the identified mechanisms involves the inhibition of the Na+/H+ exchanger type 1 (NHE-1). NHE-1 is a membrane protein that regulates intracellular pH and is involved in the functions of immune cells, including cytokine release and migration. By inhibiting NHE-1, certain guanidine (B92328) derivatives of quinazoline-2,4(1H,3H)-dione can suppress the inflammatory response. For example, specific compounds were found to inhibit the synthesis of nitric oxide (NO) and the secretion of interleukin-6 (IL-6) in murine macrophages without causing significant toxicity. Furthermore, in a model of lipopolysaccharide (LPS)-induced acute lung injury, a derivative was shown to alleviate neutrophil infiltration and tissue edema.

Another potential anti-inflammatory mechanism involves the modulation of mitogen-activated protein kinase (MAPK) signaling pathways. Pharmacophore mapping and molecular modeling studies on related pyrazolo[1,5-a]quinazoline compounds predicted that they could act as ligands for MAPKs such as ERK2, p38α, and particularly c-Jun N-terminal kinase 3 (JNK3). Since MAPK pathways are central to the production of pro-inflammatory cytokines, their inhibition represents a viable strategy for controlling inflammation.

Neuroprotective Effects in Experimental Models

While direct studies on the neuroprotective effects of this compound are limited, the broader class of quinazoline-2,4(1H,3H)-dione derivatives has shown promise in models related to neurological functions. Certain derivatives are known to possess anticonvulsant activity against electroshock-induced seizures. sctunisie.org This suggests an interaction with neuronal excitability pathways, which can be relevant for neuroprotection.

The anti-inflammatory activities of these compounds, particularly the inhibition of pro-inflammatory cytokine release from macrophages and microglia, are also highly relevant to neuroprotection. cyberleninka.ru Neuroinflammation is a critical component in the pathogenesis of many neurodegenerative diseases, and by mitigating this response, these compounds could potentially slow disease progression.

Cardiovascular Disease Therapeutic Investigations

Derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have been explored for several therapeutic applications in cardiovascular disease. cyberleninka.ruresearchgate.net Their antihypertensive properties are a notable area of investigation. sctunisie.orgpnrjournal.com The mechanism for this effect is often linked to the blockade of α1-adrenoreceptors, leading to vasodilation and a reduction in blood pressure. pnrjournal.com

In addition to blood pressure regulation, these compounds have demonstrated antiplatelet activity. cyberleninka.ruresearchgate.net Platelet aggregation is a key event in thrombosis, which underlies heart attacks and strokes. By inhibiting the Na+/H+ exchanger (NHE-1), certain guanidine derivatives of quinazoline-2,4(1H,3H)-dione can interfere with platelet function, representing a potential strategy for preventing thrombotic events. cyberleninka.ruresearchgate.net Some research also points to the involvement of these compounds in modulating processes related to atherogenesis, the underlying cause of most cardiovascular diseases. nih.gov

| Therapeutic Target | Potential Indication | Investigated Mechanism | Reference |

| α1-adrenoreceptors | Hypertension | Vasodilation | sctunisie.orgpnrjournal.com |

| Na+/H+ Exchanger-1 (NHE-1) | Thrombosis, Ischemia | Antiplatelet activity, Cytoprotection | cyberleninka.ruresearchgate.net |

Investigation of Cytotoxicity Mechanisms at the Cellular Level

The cytotoxic effects of this compound derivatives against cancer cells are primarily achieved through the induction of apoptosis via the intrinsic, or mitochondrial, pathway. This has been confirmed through detailed cellular and molecular analyses.

Upon treatment, susceptible cancer cells, such as the MCF-7 breast cancer line, exhibit a dose-dependent decrease in viability. This is accompanied by hallmark features of apoptosis, which can be quantified using methods like Annexin V/7-AAD staining followed by flow cytometry.

At the molecular level, the mechanism involves a shift in the balance of pro- and anti-apoptotic proteins. Studies have revealed that these compounds cause a significant upregulation in the expression of the tumor suppressor protein p53 and the initiator caspase of the intrinsic pathway, caspase-9. Concurrently, there is a marked downregulation of the anti-apoptotic protein Bcl-2. This disruption of the Bcl-2 family of proteins compromises the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of the apoptosome. Furthermore, the compounds have been shown to decrease the levels of phosphorylated Akt (p-Akt), a key kinase in a major cell survival pathway. The inhibition of the PI3K/Akt pathway further sensitizes the cells to apoptotic stimuli, ensuring efficient cell death.

Target Identification and Validation Strategies

Identifying the specific molecular targets of this compound derivatives is crucial for understanding their mechanism of action and for rational drug design. A variety of strategies, including computational and experimental approaches, have been employed.

Inverse virtual screening and molecular docking are common in silico methods used to predict potential protein targets. acs.org These computational techniques simulate the binding of the small molecule to a library of known protein structures, identifying those with the highest binding affinity. For example, docking studies have successfully predicted the binding of derivatives to the ATP-binding pockets of kinases like c-Met and VEGFR-2. nih.gov

Experimental validation of these putative targets is essential. This is often achieved through in vitro enzyme inhibition assays. For instance, the inhibitory activity of derivatives against PARP-1/2, c-Met, and VEGFR-2 has been confirmed using such assays, yielding IC50 values that quantify their potency. nih.govrsc.org In the context of antimicrobial research, the targets are bacterial enzymes like gyrase and DNA topoisomerase IV, which were identified based on the scaffold's similarity to existing fluoroquinolone inhibitors. nih.gov For anti-inflammatory effects, NHE-1 was identified as a key target, with its inhibition leading to downstream effects on cytokine release. cyberleninka.ru

Further validation comes from cellular assays that measure the downstream consequences of target engagement, such as the arrest of the cell cycle or the induction of apoptosis. nih.gov Ultimately, co-crystallization of the compound with its target protein, as has been achieved for a derivative with PARP-1, provides definitive proof of the binding mode and interaction points. rsc.org

| Therapeutic Area | Identified Target(s) | Validation Strategy | Reference |

| Anticancer | c-Met, VEGFR-2, PARP-1/2 | Molecular Docking, In Vitro Kinase Assays, Cytotoxicity Assays | nih.govrsc.org |

| Antimicrobial | Bacterial Gyrase, DNA Topoisomerase IV | Mechanistic Analogy, In Vitro Bacterial Growth Inhibition | nih.gov |

| Anti-inflammatory | Na+/H+ Exchanger-1 (NHE-1) | Cellular Assays (NO, IL-6 inhibition), In Vivo Models | cyberleninka.ru |

Structure Activity Relationship Sar Studies and Medicinal Chemistry Optimization of 7 Aminoquinazoline 2,4 1h,3h Dione Analogs

Impact of Substituent Modifications on Biological Potency

The biological potency of 7-aminoquinazoline-2,4(1H,3H)-dione analogs is intricately linked to the nature and placement of various substituents. Structure-activity relationship (SAR) studies have been instrumental in elucidating these connections.

Modifications at the N1 and N3 positions of the quinazoline (B50416) ring have been shown to significantly affect the antibacterial activity of these compounds. nih.gov For instance, the introduction of oxadiazole rings at both the 1- and 3-positions has resulted in compounds with notably increased potency. nih.gov In the context of developing inhibitors for poly(ADP-ribose) polymerase (PARP-1/2), novel quinazoline-2,4(1H,3H)-dione derivatives featuring a 3-amino pyrrolidine (B122466) moiety have been synthesized, demonstrating potent inhibition at nanomolar concentrations. rsc.org

Furthermore, the substitution pattern on the quinazoline ring itself plays a critical role. Research into dual inhibitors of c-Met and VEGFR-2 tyrosine kinases has led to the synthesis of 3-substituted quinazoline-2,4(1H,3H)-dione analogs with significant inhibitory activity. nih.gov

The following interactive table summarizes the structure-activity relationships of certain quinazoline-2,4(1H,3H)-dione derivatives as antibacterial agents.

| Compound | Modifications | Observed Biological Activity |

|---|---|---|

| Compound 13 | Specific substitutions at N1 and N3 positions | Displayed broad-spectrum activity against Gram-positive and Gram-negative bacteria. nih.gov |

| Compound 15 | Specific substitutions at N1 and N3 positions | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria. nih.gov |

Rational Design Principles for Enhanced Selectivity and Efficacy

Rational design, guided by an understanding of the target's structure and the pharmacophoric requirements for binding, has been a key strategy in developing selective and efficacious this compound analogs.

In the development of inhibitors for the epidermal growth factor receptor (EGFR), a known target in cancer therapy, 2D-QSAR analysis has been employed to guide the design of quinazoline derivatives. acs.org This approach helps in identifying key molecular descriptors that correlate with inhibitory activity, thus enabling the rational design of more potent compounds. acs.org For the treatment of SARS-CoV-2, N-substituted quinazolinone derivatives were designed to improve pharmacokinetic properties while maintaining potent antiviral activity. mdpi.comnih.gov This strategy aimed to overcome the limitations of the parent compound, which, despite its significant in vitro activity, exhibited poor in vivo pharmacokinetics. mdpi.comnih.gov

The design of dual c-Met/VEGFR-2 tyrosine kinase inhibitors has also benefited from rational design principles. By incorporating specific pharmacophoric elements known to interact with these kinases, researchers have successfully synthesized 3-substituted quinazoline-2,4(1H,3H)-dione analogs with potent dual inhibitory activity. nih.gov

Scaffold Hopping and Bioisosteric Replacements in this compound Research

Scaffold hopping and bioisosteric replacement are powerful medicinal chemistry strategies for discovering novel chemotypes with improved drug-like properties.

A notable example of scaffold hopping involves the design of 4-aminoquinazolines as antimycobacterial agents, inspired by the pharmacophoric features of known drugs. nih.gov This approach led to the identification of a promising N-(3-phenylpropyl)-quinazolin-4-amine scaffold with potent activity. nih.gov In another study, bioisosteric replacement of a thiophene (B33073) ring in thienopyrimidinones with a 6-methyl phenyl unit led to the development of quinazolinone derivatives as allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H. nih.gov This substitution resulted in a compound with submicromolar inhibitory activity. nih.gov

The heterocycle of 1,2,4-triazolo[1,5-a]pyrimidine is considered a bioisostere for purine (B94841) scaffolds, and QSAR studies on its analogs have provided insights for developing more potent antimalarial agents. mdpi.comscilit.com

Prodrug Strategies for this compound Derivatives

Prodrug strategies are employed to enhance the pharmaceutical properties of a drug, such as solubility, stability, and bioavailability. For quinazoline derivatives, these strategies can be crucial for clinical success.

In the effort to develop potent inhibitors of SARS-CoV-2, researchers designed N-substituted quinazolinone derivatives to improve their pharmacokinetic profiles. mdpi.comnih.gov This can be considered a prodrug-like approach where the N-substituent is designed to be cleaved in vivo, releasing the active pharmacophore. The N-acetyl 2-aminoquinazolin-4-(3H)-one derivative, in particular, showed promising results with high exposure in in vivo pharmacokinetic studies. mdpi.com This highlights the potential of prodrug strategies to overcome the limitations of the parent this compound scaffold and enhance its therapeutic utility.

Advanced Analytical Techniques in the Research of 7 Aminoquinazoline 2,4 1h,3h Dione

Spectroscopic Characterization Methods for Structural Confirmation

Spectroscopic techniques are indispensable tools for the elucidation of the chemical structure of newly synthesized compounds like 7-Aminoquinazoline-2,4(1H,3H)-dione. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information to build a complete picture of the molecule's architecture.

In the context of research, the structures of novel quinazoline-2,4(1H,3H)-dione derivatives are routinely confirmed using a combination of these spectroscopic analyses. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is paramount for detailing the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the amine and amide protons. The aromatic protons on the benzene (B151609) ring will appear as a set of multiplets, with their chemical shifts and coupling constants dictated by the substitution pattern. The protons of the amino group (-NH₂) and the two N-H protons of the pyrimidine-dione ring will typically appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration. For comparison, the ¹H NMR spectrum of the parent compound, quinazoline-2,4(1H,3H)-dione, in DMSO-d₆ shows two broad singlets for the N-H protons at around 11.24 ppm and aromatic protons in the range of 7.20-7.95 ppm. For a 7-substituted quinazoline-2,4(1H,3H)-dione, such as a 7-methyl derivative, the aromatic protons appear in the range of 6.95-7.77 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. Key signals would include those for the two carbonyl carbons (C2 and C4) of the dione (B5365651) ring, which are expected to resonate at the downfield end of the spectrum (typically >150 ppm). The aromatic carbons will appear in the 110-150 ppm region, with the carbon attached to the amino group (C7) showing a characteristic upfield shift due to the electron-donating effect of the nitrogen. The chemical shifts of the carbonyl groups in various quinazoline-2,4(1H,3H)-dione derivatives are generally observed in the range of 150-165 ppm. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The molecular formula of this compound is C₈H₇N₃O₂, corresponding to a molecular weight of 177.16 g/mol . chemscene.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 177. Subsequent fragmentation could involve the loss of small molecules like CO or HNCO, providing further structural clues.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the N-H stretching vibrations of the amine and amide groups, typically in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibrations of the dione moiety would appear as intense bands around 1650-1720 cm⁻¹. Additionally, C=C stretching vibrations from the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. The characterization of various quinazolinone derivatives consistently involves the identification of these key functional groups through IR spectroscopy. mdpi.com

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Key Signals/Features |

|---|---|

| ¹H NMR | Aromatic protons (multiplets, ~6.5-7.8 ppm), NH₂ protons (broad singlet), N1-H and N3-H protons (broad singlets) |

| ¹³C NMR | Carbonyl carbons (>150 ppm), Aromatic carbons (110-150 ppm) |

| MS (EI) | Molecular ion peak (M⁺) at m/z 177 |

| IR | N-H stretching (3200-3400 cm⁻¹), C=O stretching (1650-1720 cm⁻¹), C=C stretching (1450-1600 cm⁻¹) |

Chromatographic Techniques for Purity Assessment and Isolation in Research

Chromatographic methods are fundamental for the separation, isolation, and purity assessment of this compound in a research setting. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound.

Purity Assessment: A reversed-phase HPLC method would be the primary choice for determining the purity of a sample. A C18 column is typically used with a mobile phase consisting of a mixture of water (often with a buffer like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, monitoring at a wavelength where the compound exhibits strong absorbance. The purity is determined by the area percentage of the main peak in the chromatogram. The development of HPLC methods for the analysis of quinazolinone derivatives in biological matrices like plasma has been reported, demonstrating the applicability of this technique. nih.gov

Isolation: Preparative HPLC can be used to isolate pure this compound from a reaction mixture or to separate it from impurities. The principles are the same as analytical HPLC, but larger columns and higher flow rates are used to handle larger sample quantities.

Gas Chromatography (GC): Gas chromatography is suitable for volatile and thermally stable compounds. While this compound itself has low volatility, it can be analyzed by GC after derivatization to increase its volatility and thermal stability.

Derivatization: The active hydrogens of the amine and amide groups can be replaced with non-polar groups, for example, through silylation (e.g., with BSTFA) or acylation. This derivatization step is crucial for preventing peak tailing and improving chromatographic performance. chemsrc.comnih.gov

GC-MS Analysis: When coupled with a mass spectrometer, GC provides a powerful tool for both separation and identification. The gas chromatogram separates the derivatized compound from any byproducts, and the mass spectrometer provides a mass spectrum for each component, allowing for confident identification. chemsrc.com GC-MS is a standard method for the identification of various organic compounds in complex mixtures. chemsrc.com

Table 2: General Chromatographic Conditions for the Analysis of this compound

| Technique | Typical Column | Mobile Phase/Carrier Gas | Detection | Purpose |

|---|---|---|---|---|

| HPLC | Reversed-phase C18 | Water/Acetonitrile or Methanol gradient (with acid/buffer) | UV | Purity assessment, Isolation |

| GC | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry (MS) | Identification (after derivatization) |

Crystallographic Analysis of this compound and its Complexes

Crystallographic analysis, specifically single-crystal X-ray diffraction, provides the most definitive three-dimensional structural information of a molecule in the solid state. This includes precise bond lengths, bond angles, and details of intermolecular interactions, which are critical for understanding its physical properties and for structure-based drug design.

Crystal Structure of Analogs: The crystal structure of 7-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dithione, a sulfur analog of the target compound, has been determined. nih.gov In this structure, the molecule is essentially planar, and the molecules associate via N—H⋯S hydrogen bonds to form double chains. These chains are further packed in a zigzag fashion through N—H⋯N interactions and π–π stacking. nih.gov This suggests that the oxygen analog, this compound, would likely exhibit similar intermolecular interactions, with N—H⋯O hydrogen bonds playing a key role in its crystal packing.

The crystal structure of the parent quinazoline-2,4(1H,3H)-dione has also been reported. researchgate.net In this structure, intermolecular N—H⋯O hydrogen bonds create centrosymmetric dimers. These dimers are further connected by weaker N—H⋯O hydrogen bonds, forming a two-dimensional network. researchgate.net Weak π–π stacking interactions are also observed. researchgate.net

Crystallography of Complexes: The determination of the crystal structure of this compound in a complex with a biological target, such as an enzyme or receptor, would provide invaluable information for understanding its mechanism of action and for the design of more potent and selective derivatives. For instance, the co-crystal structure of a quinazoline-2,4(1H,3H)-dione derivative complexed with PARP-1 has been achieved, revealing a unique binding mode. rsc.org Such studies are crucial in the field of medicinal chemistry.

Table 3: Crystallographic Data for a Close Analog: 7-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dithione. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₇N₃S₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.419 |

| b (Å) | 8.639 |

| c (Å) | 22.260 |

| Key Interactions | N—H⋯S and N—H⋯N hydrogen bonds, π–π stacking |

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Quinazoline-2,4(1H,3H)-dione |

| 7-Methylquinazoline-2,4(1H,3H)-dione |

| 7-Amino-1,2,3,4-tetrahydroquinazoline-2,4-dithione |

| Acetonitrile |

| Methanol |

| Formic acid |

| Ammonium acetate |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Carbon monoxide |

Future Perspectives and Emerging Research Avenues for 7 Aminoquinazoline 2,4 1h,3h Dione

Potential for Novel Therapeutic Agents

The 7-amino group on the quinazoline-2,4(1H,3H)-dione core is a critical anchor for structural modifications that can lead to the development of novel therapeutic agents. Structure-activity relationship (SAR) studies on the broader quinazolinone class have consistently highlighted the significance of substitutions on the benzene (B151609) ring for pharmacological activity. nih.govmdpi.com The 7-position, in particular, has been identified as a key site for introducing diverse chemical moieties to modulate the compound's interaction with biological targets.

Research into quinazoline-2,4(1H,3H)-dione derivatives has revealed their potential as potent inhibitors of various enzymes implicated in cancer, such as poly(ADP-ribose)polymerase (PARP) and protein kinases. nih.govnih.govbiomedres.us For instance, derivatives with substitutions at different positions have shown inhibitory activity against PARP-1 and PARP-2, which are crucial for DNA repair in cancer cells. rsc.org The development of selective inhibitors for these targets is a promising strategy in cancer therapy. nih.govrsc.org

The amino group at the 7-position of 7-Aminoquinazoline-2,4(1H,3H)-dione provides a strategic point for creating extensive libraries of new derivatives. By modifying this group, researchers can fine-tune the electronic and steric properties of the molecule to optimize its binding affinity and selectivity for specific biological targets. This could lead to the discovery of novel therapeutic agents with improved efficacy and reduced side effects for a range of diseases, including various forms of cancer. exp-oncology.com.ua

The following table summarizes the anticancer potential of various quinazolinone derivatives, highlighting the importance of substitution patterns for their activity.

| Compound Class | Target | Key Findings |

| Quinazoline-2,4(1H,3H)-dione derivatives | PARP-1/PARP-2 | Potent inhibition at nanomolar concentrations, with some compounds showing strong cytotoxicity in cancer cells. nih.govrsc.org |

| 4-Anilinoquinazolines | EGFR, Her-2, VEGFR-2 | Several compounds in this class are approved anticancer drugs (e.g., gefitinib, erlotinib, lapatinib). nih.gov |

| Quinazolinone Schiff base derivatives | Apoptosis induction | Demonstrated cytotoxic activities on various cancer cell lines. nih.gov |

| Biphenylaminoquinazolines | Tubulin polymerization inhibition | Show promising activity by disrupting microtubule formation. nih.gov |

Combination Therapies Involving this compound Derivatives

The future of cancer treatment is increasingly moving towards combination therapies to overcome drug resistance and enhance therapeutic efficacy. Derivatives of this compound hold significant promise in this area. Given their potential as inhibitors of key cellular processes like DNA repair and signal transduction, these compounds could be used in combination with existing chemotherapeutic agents or other targeted therapies.

A notable example is the combination of PARP inhibitors with DNA-damaging agents like temozolomide (B1682018) (TMZ). Research has shown that some quinazoline-2,4(1H,3H)-dione derivatives can potentiate the cytotoxicity of TMZ in xenograft tumor models. rsc.org This synthetic lethality approach, where the inhibition of a DNA repair pathway by the quinazolinedione derivative makes cancer cells more susceptible to the DNA damage caused by another agent, is a powerful strategy in oncology.

Furthermore, the development of dual-target inhibitors from the quinazoline (B50416) scaffold is an emerging area of research. For instance, compounds that simultaneously inhibit both epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) have been designed. mdpi.com This multi-targeted approach can be more effective than single-target therapies by simultaneously blocking multiple pathways essential for tumor growth and survival. The 7-amino group of the parent compound provides a handle to design derivatives that could be part of such multi-target or combination therapy strategies.

The table below illustrates the potential for combination therapies involving quinazolinone derivatives.

| Quinazolinone Derivative Type | Combination Partner | Rationale |

| PARP inhibitors | Temozolomide (TMZ) | Synthetic lethality by inhibiting DNA repair and inducing DNA damage. rsc.org |

| Dual EGFR/VEGFR-2 inhibitors | - | Simultaneous blockade of key signaling pathways in cancer. mdpi.com |

| Kinase inhibitors | Standard chemotherapy | Overcoming resistance and enhancing the efficacy of conventional treatments. biomedres.us |

Nanotechnology and Drug Delivery System Research for the Compound

While specific research on the formulation of this compound using nanotechnology is still in its nascent stages, this area represents a significant future direction. The physicochemical properties of many quinazoline derivatives, such as poor water solubility, can limit their bioavailability and therapeutic efficacy. exp-oncology.com.ua Nanotechnology offers innovative solutions to overcome these challenges.

The encapsulation of this compound or its derivatives into various nanocarriers, such as liposomes, polymeric nanoparticles, or micelles, could significantly improve their solubility, stability, and pharmacokinetic profiles. These drug delivery systems can also be engineered for targeted delivery to tumor tissues, thereby increasing the drug concentration at the site of action and minimizing off-target side effects.

The potential applications of nanotechnology in this context include:

Improving Bioavailability: Nanoformulations can enhance the oral bioavailability of poorly soluble drugs.

Targeted Delivery: Nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to specifically bind to receptors overexpressed on cancer cells.

Controlled Release: Drug delivery systems can be designed to release the therapeutic agent in a sustained or triggered manner in response to specific stimuli within the tumor microenvironment (e.g., pH, enzymes).

Although direct studies on this compound are lacking, the broader field of nanomedicine provides a strong rationale for pursuing this research avenue to unlock the full therapeutic potential of this compound and its derivatives.

Interdisciplinary Research Collaborations and Translational Studies

The successful translation of this compound from a promising chemical scaffold to a clinically effective therapeutic agent will necessitate extensive interdisciplinary research collaborations. The journey from bench to bedside is complex and requires the integration of expertise from various scientific disciplines.

Key areas for collaboration include:

Medicinal Chemistry and Chemical Biology: To design and synthesize novel derivatives with optimized potency, selectivity, and pharmacokinetic properties.

Molecular and Cell Biology: To elucidate the mechanisms of action of these compounds and identify predictive biomarkers for patient stratification.

Pharmacology and Toxicology: To conduct comprehensive preclinical studies to evaluate the efficacy and safety of lead compounds in relevant animal models.

Pharmaceutical Sciences: To develop stable and effective drug formulations, potentially leveraging nanotechnology as discussed above.

Clinical Research: To design and conduct well-controlled clinical trials to assess the safety and efficacy of the most promising candidates in human patients.

Translational studies will be crucial to bridge the gap between preclinical findings and clinical applications. This includes the development of robust assays to measure target engagement and pharmacodynamic effects in patients, as well as the identification of patient populations most likely to benefit from treatment with this compound derivatives. The establishment of collaborative networks between academic research institutions, pharmaceutical companies, and clinical centers will be paramount to accelerating the development of this promising class of compounds.

Q & A

What are the established synthetic methodologies for 7-Aminoquinazoline-2,4(1H,3H)-dione, and how do reaction conditions influence yield?

Basic Research Focus

The synthesis typically involves functionalizing the quinazolinone core. A common approach starts with glycosylation of this compound, followed by protection (e.g., 4,4′-dimethoxytrityl) and phosphitylation to create phosphoramidite intermediates for oligonucleotide incorporation . Modified methods, such as the Lange and Sheible procedure, optimize yields (e.g., 92% vs. 87% previously reported) by adjusting nitration conditions (low temperatures, HNO₃/H₂SO₄) . Alternative routes use 2-aminobenzonitrile with CO₂ under catalytic conditions (e.g., alcohol-amine catalysts in water), though challenges remain in avoiding harsh solvents .

How is structural confirmation achieved for this compound derivatives?

Basic Research Focus

X-ray crystallography provides definitive structural elucidation, as demonstrated for 6-nitroquinazoline-2,4(1H,3H)-dione derivatives, confirming bond angles and dihedral angles critical for pharmacological activity . NMR (¹H, ¹³C, 2D experiments) assigns proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carbon signals (e.g., carbonyl carbons at ~160 ppm) . HRMS validates molecular weights (e.g., [M+H]⁺ ions) and purity .

What advanced strategies improve sustainability in synthesizing quinazoline-diones?

Advanced Research Focus

CO₂ fixation offers a greener route: reacting 2-aminobenzonitrile with CO₂ under alcohol-amine catalysis in water avoids phosgene and generates fewer byproducts . However, scalability requires optimization of catalyst loading (e.g., 5–10 mol%) and pressure (1–5 MPa CO₂). Computational modeling (e.g., DFT) can predict reaction pathways to minimize energy barriers .

How can nitration regioselectivity and yield be enhanced in quinazoline-dione derivatives?

Advanced Research Focus

Controlled nitration using mixed acids (HNO₃/H₂SO₄) at 0–5°C improves regioselectivity for the 6-nitro derivative, as seen in 6-nitroquinazoline-2,4(1H,3H)-dione synthesis . Kinetic studies (e.g., in-situ IR monitoring) identify optimal stoichiometry (1:1.2 substrate/nitrating agent). Competing side reactions (e.g., over-nitration) are mitigated by slow reagent addition and quenching at 50% conversion .

How do structural modifications influence biological activity in quinazoline-diones?

Advanced Research Focus

Substituents at the 3-, 6-, and 7-positions modulate activity. For example:

- Anticancer activity : Nitro or amino groups enhance PARP inhibition (IC₅₀ < 1 µM) by interacting with NAD⁺ binding sites .

- Antiviral activity : Biphenylamino substitutions (e.g., 4′-methyl or trifluoromethyl groups) improve HIV reverse transcriptase inhibition (Ki ~50 nM) via π-π stacking and hydrophobic interactions .

Structure-activity relationship (SAR) studies require combinatorial libraries and docking simulations (e.g., AutoDock Vina) .

What methodologies enable the incorporation of this compound into DNA probes?

Advanced Research Focus

Phosphoramidite chemistry facilitates oligonucleotide synthesis:

Glycosylate this compound to form β-anomeric nucleosides.

Protect the 5′-OH with DMTr and phosphitylate the 3′-OH.

Use solid-phase synthesis (e.g., 13-mer DNA) with PAGE purification and MALDI-TOF validation . Fluorescence studies show enhanced emission upon mismatched base pairing (e.g., guanine vs. adenine), enabling mismatch detection .

How should researchers resolve contradictions in spectroscopic data across studies?

Data Contradiction Analysis

Discrepancies in NMR shifts (e.g., ±0.2 ppm) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or pH variations. Cross-validate assignments using 2D NMR (HSQC, HMBC) and compare with X-ray data for spatial alignment . For HRMS, ensure ionization methods (ESI vs. MALDI) are consistent with reported protocols .

What computational tools predict the reactivity of this compound in novel reactions?

Advanced Research Focus

DFT calculations (e.g., Gaussian 09) model transition states for CO₂ insertion or nitration, identifying electron-deficient sites (e.g., C6 in quinazoline). Molecular dynamics simulations (e.g., GROMACS) assess solvation effects in aqueous catalysis . QSAR models prioritize substituents for target activity (e.g., logP < 3 for blood-brain barrier penetration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.